molecular formula C22H21ClN2O2 B2820891 4-chloro-N-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(furan-2-yl)ethyl)benzamide CAS No. 898433-16-4

4-chloro-N-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(furan-2-yl)ethyl)benzamide

Cat. No.: B2820891
CAS No.: 898433-16-4
M. Wt: 380.87
InChI Key: YNQBCFSCRJLKMV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-chloro-N-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(furan-2-yl)ethyl)benzamide ( 898433-16-4) is a synthetic small molecule with a molecular formula of C22H21ClN2O2 and a molecular weight of 380.9 g/mol . This compound features a tetrahydroisoquinoline (THIQ) core, a scaffold of significant interest in medicinal chemistry due to its diverse biological activities . Research into analogous THIQ derivatives has demonstrated potent antiproliferative effects against various human cancer cell lines, including breast cancer models, suggesting its value as a candidate for investigating novel oncology therapeutics . The mechanism of action for THIQ-based compounds is an active area of study, with research indicating potential as Estrogen Receptor (ER) antagonists or as microtubule disruptors that can halt cell cycle progression at the G2/M phase . The structural architecture of this benzamide, incorporating both the dihydroisoquinoline and furan rings, provides a complex three-dimensional framework that is ideal for probing protein-ligand interactions and structure-activity relationships (SAR) . This product is intended for research applications such as in vitro screening, hit-to-lead optimization, and mechanistic studies in chemical biology and drug discovery. It is supplied for non-human research applications only. Not for diagnostic, therapeutic, or any other human use.

Properties

IUPAC Name

4-chloro-N-[2-(3,4-dihydro-1H-isoquinolin-2-yl)-2-(furan-2-yl)ethyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H21ClN2O2/c23-19-9-7-17(8-10-19)22(26)24-14-20(21-6-3-13-27-21)25-12-11-16-4-1-2-5-18(16)15-25/h1-10,13,20H,11-12,14-15H2,(H,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YNQBCFSCRJLKMV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC2=CC=CC=C21)C(CNC(=O)C3=CC=C(C=C3)Cl)C4=CC=CO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H21ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

380.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-chloro-N-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(furan-2-yl)ethyl)benzamide typically involves multi-step organic reactions. A common synthetic route includes:

  • Step 1: Preparation of the intermediate 3,4-dihydroisoquinoline from an appropriate precursor such as homoveratrylamine via Pictet-Spengler cyclization.

  • Step 2: Synthesis of the furan-2-yl group, often through the oxidation of furfural.

  • Step 3: Coupling of the intermediates under basic or acidic conditions to yield the desired benzamide compound.

The reactions usually require controlled temperatures, specific catalysts (like palladium for coupling reactions), and inert atmospheres (e.g., nitrogen or argon) to prevent unwanted side reactions.

Industrial Production Methods

Industrial production of this compound may utilize flow chemistry techniques to enhance the efficiency and scalability of the synthesis. Continuous flow reactors provide better control over reaction parameters and improve safety when handling reactive intermediates.

Chemical Reactions Analysis

Types of Reactions

4-chloro-N-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(furan-2-yl)ethyl)benzamide undergoes various chemical reactions, including:

  • Oxidation: Can be oxidized to form quinones or other oxygenated derivatives using reagents like potassium permanganate or chromium trioxide.

  • Reduction: The nitro group can be reduced to an amine using reagents such as hydrogen gas with palladium/carbon catalyst.

  • Substitution: Electrophilic aromatic substitution reactions can occur at the benzamide ring, with reagents like chlorosulfonic acid for sulfonation.

Common Reagents and Conditions

Common reagents include:

  • Oxidizing agents: Potassium permanganate, chromium trioxide.

  • Reducing agents: Hydrogen gas, palladium/carbon catalyst.

  • Substitution agents: Chlorosulfonic acid, nitric acid for nitration.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation typically yields quinones, while reduction forms amines.

Scientific Research Applications

Anticancer Activity

Recent studies indicate that derivatives of 4-chloro-N-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(furan-2-yl)ethyl)benzamide exhibit potent anticancer properties. For instance, compounds with similar structures have shown effective inhibition of various cancer cell lines, including breast (MCF7) and lung (A549) cancer cells. The mechanism often involves the inhibition of key signaling pathways such as the epidermal growth factor receptor (EGFR), which plays a critical role in tumor proliferation and survival .

Antimicrobial Properties

Compounds derived from this structure have also been investigated for their antimicrobial efficacy. Studies demonstrate significant activity against bacterial strains, suggesting potential use in treating infections caused by resistant pathogens. For example, certain derivatives have shown effectiveness comparable to established antibiotics .

Neurological Applications

The compound's structural similarity to known neuroprotective agents indicates potential applications in treating neurological disorders. Research has focused on its interaction with sigma receptors, which are implicated in neuroprotection and modulation of neurotransmitter systems .

Data Tables

Application AreaCell Line/PathogenActivity LevelReference
AnticancerMCF7 (Breast Cancer)IC50 = 2.49 μM
AnticancerA549 (Lung Cancer)IC50 = 1.28 μM
AntimicrobialE. coliModerate
AntimicrobialS. aureusHigh
NeurologicalSigma ReceptorsPositive Modulation

Case Study 1: Anticancer Activity

In a study evaluating the anticancer properties of related compounds, researchers synthesized various derivatives and tested them against human cancer cell lines. The most promising candidate exhibited an IC50 value of 0.096 μM against EGFR, demonstrating significant potential as an anticancer agent .

Case Study 2: Antimicrobial Efficacy

A series of compounds were tested for their antimicrobial activity against both Gram-positive and Gram-negative bacteria. The results indicated that certain derivatives had a minimum inhibitory concentration (MIC) comparable to standard treatments, supporting their potential as new antimicrobial agents .

Case Study 3: Neurological Modulation

Research into sigma receptor ligands has highlighted the role of compounds similar to 4-chloro-N-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(furan-2-yl)ethyl)benzamide in neuroprotection. These studies suggest that such compounds could be beneficial in developing therapies for neurodegenerative diseases .

Mechanism of Action

The compound's mechanism of action involves interaction with specific molecular targets, such as enzymes or receptors, which can modulate biological pathways. The precise mechanism depends on its structure and the biological context in which it is studied. Common pathways might include inhibition of enzyme activity or modulation of receptor-ligand interactions.

Comparison with Similar Compounds

Key Observations:
  • Structural Flexibility: Replacement of the furan-2-yl group with moieties like quinoline (4l, Ev6) or sulfonamide (Ev5) alters solubility and target engagement. For instance, sulfonamide-linked analogs exhibit antiviral activity against MERS-CoV .
Key Observations:
  • Unlike sulfonamide-based MERS-CoV inhibitors (Ev5), the furan-2-yl group in the target compound may prioritize CNS penetration due to its lipophilic nature .

Physicochemical Properties

Table 3: Molecular Properties of Selected Compounds
Compound Molecular Weight LogP (Predicted) Hydrogen Bond Donors/Acceptors
Target Compound ~423 g/mol ~3.2 2 donors, 4 acceptors
Compound 5 (Ev1) ~380 g/mol ~2.8 1 donor, 5 acceptors
5a (Ev4) ~498 g/mol ~4.1 2 donors, 6 acceptors
VNI (Ev7) ~500 g/mol ~5.0 1 donor, 7 acceptors
Key Observations:
  • The target compound’s furan group contributes to a moderate LogP (~3.2), balancing solubility and membrane permeability.
  • Higher molecular weight analogs like 5a (Ev4) and VNI (Ev7) may face challenges in bioavailability despite enhanced target affinity .

Biological Activity

4-chloro-N-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(furan-2-yl)ethyl)benzamide is a compound of interest in medicinal chemistry due to its potential therapeutic applications. This article reviews its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

  • Molecular Formula : C22H21ClN2O2
  • Molecular Weight : 380.9 g/mol
  • CAS Number : 898433-16-4

The compound exhibits a range of biological activities primarily through interaction with various molecular targets involved in cellular signaling pathways. Its structure suggests potential interactions with receptors and enzymes associated with cancer proliferation and neurodegenerative diseases.

Anticancer Activity

Recent studies have indicated that compounds structurally similar to 4-chloro-N-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(furan-2-yl)ethyl)benzamide exhibit significant anticancer properties. For instance:

  • In vitro studies demonstrated that derivatives of benzamide compounds can inhibit cell proliferation in various cancer cell lines, including MCF7 (breast cancer) and A549 (lung cancer) cells, showing IC50 values in the low micromolar range .
CompoundCell LineIC50 (μM)
Compound I-8MCF72.49
Compound I-8HepG22.08

Neuroprotective Effects

The dihydroisoquinoline moiety in the compound has been associated with neuroprotective effects. Research indicates that such compounds can modulate neurotransmitter levels and exhibit antioxidant properties, potentially offering therapeutic benefits in conditions like Alzheimer’s disease .

Kinase Inhibition

Studies have shown that related benzamide derivatives act as effective inhibitors of receptor tyrosine kinases (RTKs), which are crucial in cancer signaling pathways. For example:

  • RET Kinase Inhibition : Certain derivatives have been reported to inhibit RET kinase activity significantly, suggesting that 4-chloro-N-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(furan-2-yl)ethyl)benzamide may also exhibit similar inhibitory effects .

Case Studies

  • Study on Antitumor Activity :
    A study published in Recent Advances on Quinazoline Derivatives explored the anticancer potential of various quinazoline derivatives, revealing that certain structural modifications led to enhanced potency against tumor cells. The findings suggest that the incorporation of furan and isoquinoline moieties could similarly enhance the activity of the target compound .
  • Neuroprotective Study :
    Research focusing on neuroprotective agents highlighted the effectiveness of compounds containing the dihydroisoquinoline structure in reducing oxidative stress in neuronal cells. These results indicate a promising avenue for further exploration of 4-chloro-N-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(furan-2-yl)ethyl)benzamide as a neuroprotective agent .

Q & A

Basic: What are the standard synthetic routes for 4-chloro-N-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(furan-2-yl)ethyl)benzamide, and what reagents are critical for amide bond formation?

Answer:
The synthesis typically involves a multi-step approach:

Intermediate preparation : Synthesis of 3,4-dihydroisoquinoline and furan-2-yl-ethylamine precursors.

Amide coupling : Critical reagents include coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and catalysts such as DMAP (4-dimethylaminopyridine) to activate carboxyl groups for bond formation .

Purification : Chromatography or recrystallization ensures high purity.
Key Optimization : Solvent selection (e.g., DMF or dichloromethane) and temperature control (0–25°C) minimize side reactions. Yields range from 57–74.5% in analogous compounds .

Basic: What analytical techniques are essential for structural characterization of this compound?

Answer:

  • NMR Spectroscopy : 1H^1 \text{H}- and 13C^{13}\text{C}-NMR confirm regiochemistry and substituent positions. For example, the furan ring’s protons appear at δ 6.2–7.4 ppm, while dihydroisoquinoline protons resonate at δ 2.8–4.1 ppm .
  • Mass Spectrometry : High-resolution ESI-MS validates molecular weight (e.g., [M+H]+^+ peaks).
  • X-ray Crystallography : Resolves stereochemistry in crystalline derivatives, though data for this specific compound is limited .

Advanced: How can researchers optimize reaction conditions to improve yield in the final amidation step?

Answer:

  • Solvent Screening : Polar aprotic solvents (e.g., THF) enhance reagent solubility.
  • Stoichiometry : A 1.2:1 molar ratio of acyl chloride to amine reduces unreacted intermediates.
  • Catalyst Load : DMAP (10 mol%) accelerates coupling while minimizing racemization .
    Case Study : In analogous benzamides, optimizing EDCI/DMAP ratios increased yields from 60% to 74.5% .

Advanced: How do structural modifications (e.g., chloro vs. methoxy substituents) influence biological activity?

Answer:

ModificationBiological Impact (Analogous Compounds)Reference
Chloro (para)Enhances lipophilicity, improving CNS penetration
Methoxy (ortho)Increases metabolic stability but reduces potency
Mechanistic Insight : The chloro group may interact with hydrophobic enzyme pockets, while furan’s oxygen participates in hydrogen bonding with targets like BChE (butyrylcholinesterase) .

Advanced: How can conflicting data on biological activity (e.g., IC50_{50}50​ variability) be resolved?

Answer:

  • Assay Standardization : Use consistent cell lines (e.g., HEK293 for receptor studies) and controls.
  • Structural Verification : Confirm batch purity via HPLC (>95%) to rule out impurities affecting results .
  • Computational Modeling : MD simulations predict binding modes to explain activity differences. For example, furan ring orientation in BChE’s catalytic triad may vary by 2.1 Å, altering inhibition .

Advanced: What computational methods are suitable for predicting target interactions of this compound?

Answer:

  • Docking Studies : AutoDock Vina or Schrödinger Suite models interactions with enzymes (e.g., BChE).
  • Pharmacophore Mapping : Identifies critical features (e.g., chloro-benzamide as a hydrophobic anchor).
  • ADMET Prediction : SwissADME estimates bioavailability; this compound’s LogP ~3.1 suggests moderate blood-brain barrier penetration .

Basic: What are the primary biological targets and pathways implicated for this compound?

Answer:

  • Enzyme Inhibition : Potentially targets BChE (IC50_{50} < 10 µM in analogs) or prostaglandin synthases due to structural similarity to NSAIDs .
  • Receptor Binding : The dihydroisoquinoline moiety may interact with G-protein-coupled receptors (GPCRs) involved in neurotransmitter regulation .

Advanced: How can researchers address solubility challenges in in vitro assays?

Answer:

  • Co-solvents : Use DMSO (≤0.1% v/v) to dissolve the compound without cytotoxicity.
  • Prodrug Design : Introduce phosphate groups at the furan ring to enhance aqueous solubility .
  • Nanoformulation : Liposomal encapsulation improves delivery in cell-based studies .

Basic: What safety and handling protocols are recommended for this compound?

Answer:

  • PPE : Gloves and goggles required; avoid inhalation (potential irritant).
  • Waste Disposal : Incinerate at >800°C to degrade aromatic amines.
  • Stability : Store at –20°C under inert gas (N2_2) to prevent oxidation of the dihydroisoquinoline moiety .

Advanced: What strategies validate the compound’s mechanism of action in complex biological systems?

Answer:

  • CRISPR Knockout : Silence putative targets (e.g., BChE) to confirm loss of activity.
  • Isothermal Titration Calorimetry (ITC) : Quantifies binding affinity (Kd_d) with purified proteins.
  • Metabolomics : LC-MS tracks downstream pathway changes (e.g., arachidonic acid metabolites) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.